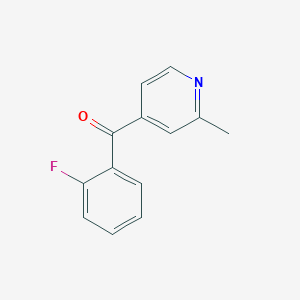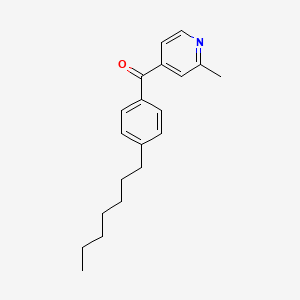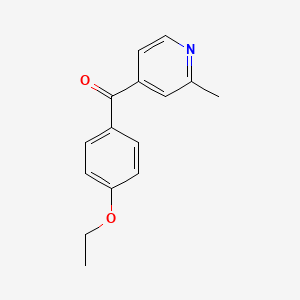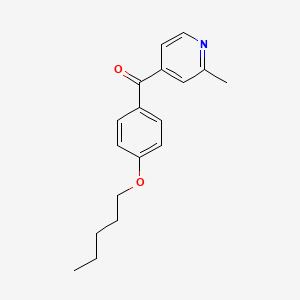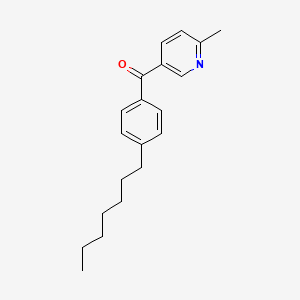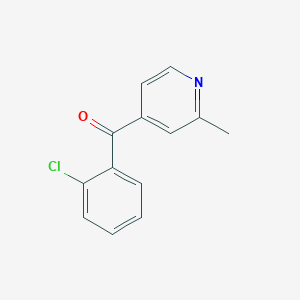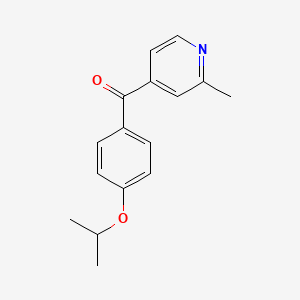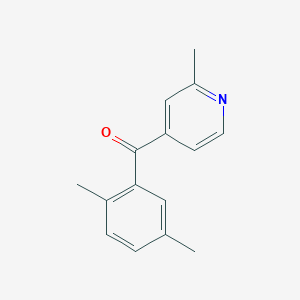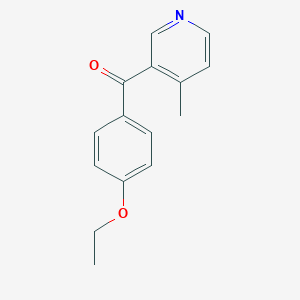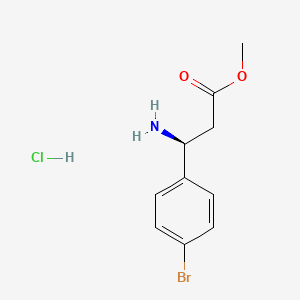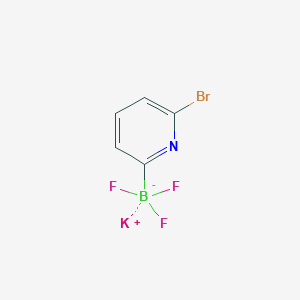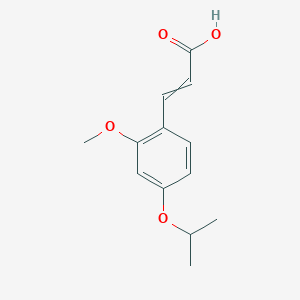
(2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid
描述
(2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of an acrylic acid moiety attached to a substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-isopropoxy-2-methoxybenzaldehyde and malonic acid.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate this compound.
Decarboxylation: The intermediate is then subjected to decarboxylation under acidic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-isopropoxy-2-methoxybenzoic acid.
Reduction: Formation of 3-(4-isopropoxy-2-methoxyphenyl)propanoic acid.
Substitution: Formation of 4-isopropoxy-2-methoxy-5-nitrophenylacrylic acid or 4-isopropoxy-2-methoxy-5-bromophenylacrylic acid.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel polymers and materials with specific properties.
Biology and Medicine:
- Investigated for its potential anti-inflammatory and analgesic properties.
- Studied for its role as a ligand in receptor binding assays.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
- Applied in the formulation of coatings and adhesives with enhanced performance characteristics.
作用机制
The mechanism of action of (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, its potential anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
相似化合物的比较
- (2E)-3-(4-methoxyphenyl)acrylic acid
- (2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid
- (2E)-3-(4-isopropoxyphenyl)acrylic acid
Comparison:
(2E)-3-(4-methoxyphenyl)acrylic acid: Lacks the isopropoxy group, which may affect its solubility and reactivity.
(2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid: Contains an ethoxy group instead of an isopropoxy group, potentially altering its steric and electronic properties.
(2E)-3-(4-isopropoxyphenyl)acrylic acid: Lacks the methoxy group, which may influence its chemical behavior and biological activity.
The unique combination of the isopropoxy and methoxy groups in (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(E)-3-(2-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)12(8-11)16-3/h4-9H,1-3H3,(H,14,15)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLNUTUUAVRGAR-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC(=C(C=C1)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


